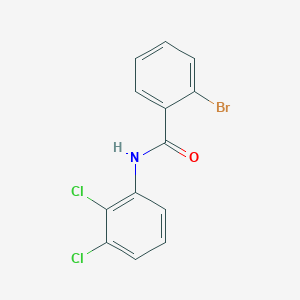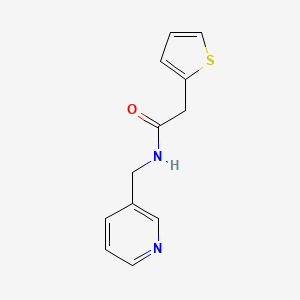![molecular formula C20H15ClO3 B5551717 3-(4-chlorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5551717.png)
3-(4-chlorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"3-(4-chlorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one" is a chemical compound that falls under the broader category of chromenones. These compounds are of significant interest due to their diverse chemical properties and potential applications in various fields.
Synthesis Analysis
The synthesis of chromenone derivatives typically involves multi-step chemical reactions. For example, a study by Zhou et al. (2013) detailed an efficient synthesis of 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones through a four-component reaction, involving a sequence of Michael addition, aza-nucleophilic addition, intermolecular nucleophilic addition, and dehydration reactions (Zhou et al., 2013).
Molecular Structure Analysis
The molecular structure of chromenone derivatives is often determined using X-ray diffraction techniques. For instance, a study by Manolov et al. (2012) elucidated the crystal structure of a similar compound, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, highlighting its monoclinic crystal system and the formation of linear chains due to p-p stacking (Manolov et al., 2012).
Chemical Reactions and Properties
Chromenone compounds participate in various chemical reactions, contributing to their diverse chemical properties. For example, Teimouri (2011) reported on the synthesis of new organic fluorophores involving a cycloaddition and an electrophilic aromatic substitution at the furan ring of a chromenone derivative (Teimouri, 2011).
Physical Properties Analysis
The physical properties of chromenones, such as crystal structure, are crucial for understanding their behavior in different applications. Hu Yang (2009) described the crystal structure of a chromenone derivative, providing insights into its physical characteristics (Hu Yang, 2009).
Chemical Properties Analysis
The chemical properties of chromenones are influenced by their molecular structure. Studies often focus on their reactivity, as seen in the work by Ali et al. (2020), where the reactivity of a novel chromenone derivative towards various nucleophiles was explored (Ali et al., 2020).
科学的研究の応用
Synthesis and Structural Analysis
- The synthesis and structural characterization of related compounds, such as 3-((2,6-dichlorophenyl)(ethoxy)methyl)-4-hydroxy-2H-chromen-2-one, have been performed to understand their crystal structures and properties. These studies provide insights into the crystallization, molecular packing, and potential intermolecular interactions, such as π-π stacking, which are critical for material science and pharmaceutical applications (Manolov, Morgenstern, & Hegetschweiler, 2012).
Pharmacological Applications
- Novel flavonoids and chromenyl derivatives have been isolated from natural sources, displaying significant biological activities. For instance, a novel flavonoid showed potential as a pharmacophore for treating various disorders, including cystic fibrosis and glaucoma, by inhibiting carbonic anhydrase-II (Rahman, Khattak, Liaqat, Zaman, & Musharraf, 2015). Additionally, chromenyl derivatives from the venerid clam, Paphia malabarica, exhibited anti-inflammatory and antioxidant properties, suggesting their potential in functional food and medicinal applications (Joy & Chakraborty, 2017).
Development of Organic Fluorophores
- Research into the synthesis of new types of organic fluorophores, such as (1Z)-3-(alkylimino)-1-[(chromone-3-yl)methylene]-1,3-dihydro-9H-furo[3,4-b]chromen-9-one, has led to compounds with strong blue emission in solution. These fluorophores have potential applications in bioimaging and as molecular probes due to their fluorescence properties (Teimouri, 2011).
Antimicrobial Activity
- Novel heterocycles derived from chromonyl-2(3H)-furanone have been developed and evaluated for their antimicrobial activity. These studies aim to identify new antibacterial and antifungal agents that can be used to combat resistant microbial strains (Ramadan & El‐Helw, 2018).
作用機序
The mechanism of action would depend on the biological target of this compound. Many coumarin derivatives exhibit diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects . The exact mechanism of action would need to be determined experimentally.
Safety and Hazards
将来の方向性
The compound “3-(4-chlorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one” could be of interest in medicinal chemistry due to the biological activities associated with coumarin and furan derivatives . Future research could involve synthesizing this compound and testing its biological activity. Additionally, the compound could be used as a starting point for the synthesis of a library of similar compounds, which could then be screened for biological activity.
特性
IUPAC Name |
3-(4-chlorophenyl)-5-ethyl-9-methylfuro[3,2-g]chromen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO3/c1-3-12-8-18(22)24-20-11(2)19-16(9-15(12)20)17(10-23-19)13-4-6-14(21)7-5-13/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDMHQZIYCUVMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-naphthyloxy)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide](/img/structure/B5551639.png)
![9-(4-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5551643.png)


![8,8'-[1,2-phenylenebis(oxy-2,1-ethanediyloxy)]diquinoline](/img/structure/B5551662.png)

![2-ethoxy-4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5551673.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide](/img/structure/B5551683.png)
![2-amino-4-(5-methyl-4-nitro-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5551689.png)



![5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551721.png)
![5-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole](/img/structure/B5551729.png)